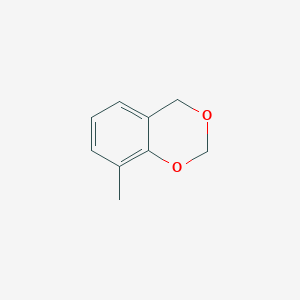
8-Methyl-4H-1,3-benzodioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4H-1,3-benzodioxin is an organic compound belonging to the class of benzodioxins These compounds are characterized by a benzene ring fused to a dioxin ring The presence of a methyl group at the 8th position of the dioxin ring distinguishes this compound from other benzodioxins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4H-1,3-benzodioxin typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method is the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters, mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction proceeds at room temperature and yields the desired benzodioxin derivatives in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, catalyst recycling and solvent recovery are crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4H-1,3-benzodioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated benzodioxins.
Scientific Research Applications
8-Methyl-4H-1,3-benzodioxin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-4H-1,3-benzodioxin involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Another benzodioxin derivative with different substitution patterns.
4H-benzo[d][1,3]dioxin-4-one: A closely related compound with similar core structure but different functional groups.
Benzoxathiinone: Contains a sulfur atom in place of one of the oxygen atoms in the dioxin ring.
Uniqueness
8-Methyl-4H-1,3-benzodioxin is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
Properties
CAS No. |
90674-27-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
8-methyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
VBPCDCUYPBFUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)COCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















